molecular formula C6H11NO3 B2429398 Methyl 3-hydroxypyrrolidine-1-carboxylate CAS No. 83487-19-8

Methyl 3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2429398
CAS No.: 83487-19-8
M. Wt: 145.158
InChI Key: UTAOVTFSCMSWNC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 3-hydroxypyrrolidine-1-carboxylate is a complex compound that is still under investigation. It is known that pyrrolidine derivatives, which include this compound, have been associated with a wide range of biological activities .

Mode of Action

It is believed that the compound interacts with its targets in a way that triggers certain biochemical reactions

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biochemical pathways . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.

Result of Action

It is known that pyrrolidine derivatives can have a wide range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include temperature, pH, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxypyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .

Scientific Research Applications

Methyl 3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to their structural differences.

Properties

IUPAC Name

methyl 3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAOVTFSCMSWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83487-19-8
Record name 1-methoxycarbonylpyrrolidin-2-ol
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